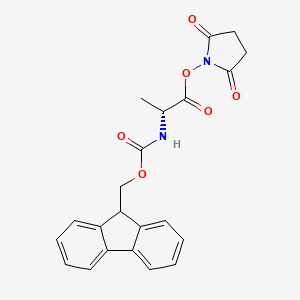

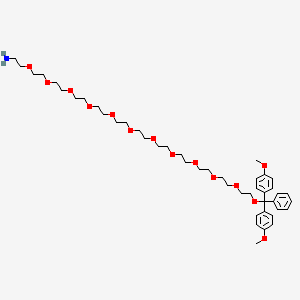

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

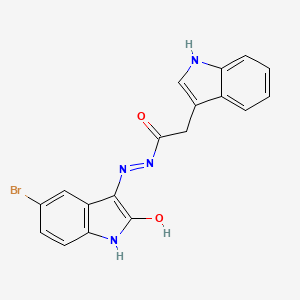

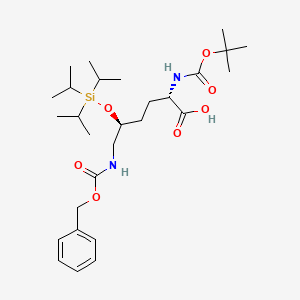

“N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol” is a chemical compound that is part of the 9-Fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a base-labile Nα-protecting group that is cleaved by secondary amines . Standard Fmoc-SPPS protocols use 20% piperidine in DMF or NMP for Fmoc removal .

Synthesis Analysis

The synthesis of this compound involves the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent . This method strongly reduces aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) . DPA is readily available, inexpensive, low toxicity, and nonstench .Molecular Structure Analysis

The molecular structure of this compound is related to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which can promote the association of building blocks . This property allows the compound to possess eminent self-assembly features and show distinct potential for applications .Aplicaciones Científicas De Investigación

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is used in a variety of scientific research applications. It is used in the synthesis of peptides and proteins, as well as in the synthesis of polymers and polysaccharides. It is also used in the synthesis of nucleotides, nucleic acids, and other molecules. In addition, this compound is used in the synthesis of fluorescent dyes and other compounds used in biomedical research and drug discovery.

Mecanismo De Acción

Target of Action

It’s known that fmoc-modified amino acids and short peptides, which this compound is a part of, possess eminent self-assembly features .

Mode of Action

The mode of action of this compound is primarily through its inherent hydrophobicity and aromaticity, which can promote the association of building blocks . This suggests that it may interact with its targets by associating with them and promoting their assembly into larger structures.

Biochemical Pathways

The self-assembly features of fmoc-modified amino acids and short peptides suggest that they may play a role in the formation of functional materials .

Result of Action

Fmoc-modified amino acids and short peptides have shown potential for applications due to their self-assembly features .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol in laboratory experiments include its low melting point, low boiling point, and low toxicity. The compound is also relatively inexpensive and readily available. However, there are some limitations to using this compound in laboratory experiments, such as its volatility and its tendency to react with other compounds.

Direcciones Futuras

Future research on N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol could focus on its potential to affect biochemical and physiological processes. Additionally, further research could be conducted on its potential applications in drug discovery and the development of new fluorescent dyes. Furthermore, research could be conducted on its potential to be used in the synthesis of peptides, proteins, and other molecules. Finally, research could be conducted on its potential to be used in the synthesis of polymers, polysaccharides, and other polymers.

Métodos De Síntesis

N-(9-Fluorenylmethyloxycarbonyl)-2-(ethylamino)ethanol is synthesized by a two-step process. The first step involves the reaction of 9-fluorenylmethyl chloroformate with ethylamine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the product of the first step with a nucleophile, such as an alcohol or amine. The reaction is typically carried out in an aqueous solution at temperatures between 0°C and 100°C.

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-ethyl-N-(2-hydroxyethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c1-2-20(11-12-21)19(22)23-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18,21H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZDNFDPUUNAFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)